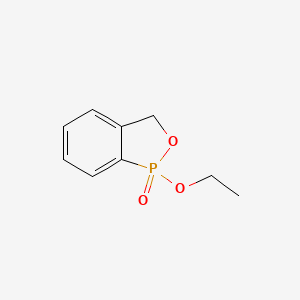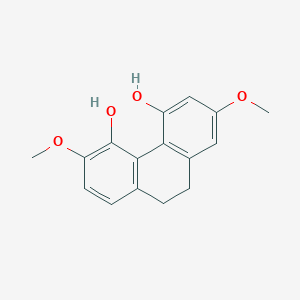
(1-Amino-2-(p-tolyl)ethyl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-Amino-2-(p-tolyl)ethyl)boronic acid is an organoboron compound that has garnered interest due to its unique chemical properties and potential applications in various fields. This compound features a boronic acid group attached to an aminoethyl chain, which is further connected to a p-tolyl group. The presence of both amino and boronic acid functionalities makes it a versatile reagent in organic synthesis and medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1-Amino-2-(p-tolyl)ethyl)boronic acid typically involves the reaction of p-tolylboronic acid with an appropriate aminoethyl precursor. One common method is the palladium-catalyzed Suzuki-Miyaura coupling reaction, which involves the coupling of p-tolylboronic acid with an aminoethyl halide under mild conditions . The reaction is usually carried out in the presence of a palladium catalyst, a base, and a suitable solvent such as ethanol or water.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through crystallization or chromatography techniques.
Análisis De Reacciones Químicas
Types of Reactions
(1-Amino-2-(p-tolyl)ethyl)boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The amino group can be reduced to form secondary or tertiary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group acts as a nucleophile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Boronic esters or borates.
Reduction: Secondary or tertiary amines.
Substitution: Alkylated or acylated derivatives of the original compound.
Aplicaciones Científicas De Investigación
(1-Amino-2-(p-tolyl)ethyl)boronic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Biology: The compound can be used to study enzyme inhibition, particularly proteases that interact with boronic acid groups.
Industry: The compound can be used in the synthesis of advanced materials and polymers.
Mecanismo De Acción
The mechanism of action of (1-Amino-2-(p-tolyl)ethyl)boronic acid involves its interaction with molecular targets through its boronic acid and amino groups. The boronic acid group can form reversible covalent bonds with hydroxyl groups on enzymes, leading to enzyme inhibition . The amino group can participate in hydrogen bonding and electrostatic interactions, further stabilizing the compound’s binding to its target.
Comparación Con Compuestos Similares
Similar Compounds
Phenylboronic acid: Similar in structure but lacks the aminoethyl chain.
(1-Amino-2-phenylethyl)boronic acid: Similar but with a phenyl group instead of a p-tolyl group.
(1-Amino-2-(m-tolyl)ethyl)boronic acid: Similar but with a meta-tolyl group instead of a para-tolyl group.
Uniqueness
(1-Amino-2-(p-tolyl)ethyl)boronic acid is unique due to the presence of both an amino group and a p-tolyl group, which provide distinct chemical properties and reactivity. The p-tolyl group offers steric hindrance and electronic effects that can influence the compound’s behavior in chemical reactions and its binding affinity to molecular targets.
Propiedades
Fórmula molecular |
C9H14BNO2 |
|---|---|
Peso molecular |
179.03 g/mol |
Nombre IUPAC |
[1-amino-2-(4-methylphenyl)ethyl]boronic acid |
InChI |
InChI=1S/C9H14BNO2/c1-7-2-4-8(5-3-7)6-9(11)10(12)13/h2-5,9,12-13H,6,11H2,1H3 |
Clave InChI |
YIHFEARMBAFZKC-UHFFFAOYSA-N |
SMILES canónico |
B(C(CC1=CC=C(C=C1)C)N)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


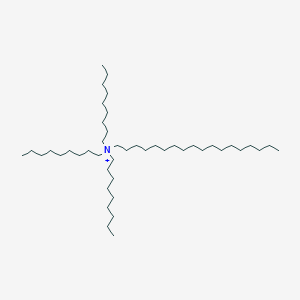


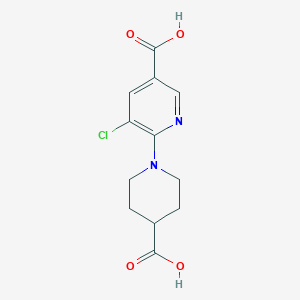

![4,4,5,5-Tetramethyl-2-(7-phenyldibenzo[b,d]furan-4-yl)-1,3,2-dioxaborolane](/img/structure/B13407194.png)
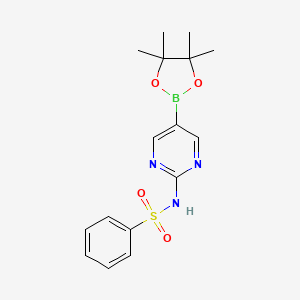

![Ethyl-6-bromo-4-[(pyrrolyl)-methyl]-5-hydroxy-1-methyl-2-[(phenylthio) methyl]-indole-3-carboxylate](/img/structure/B13407210.png)
![1-(2-Hydroxyethyl)-4-[3-(3-methyl-2(3H)-benzothiazolylidene)-1-propen-1-yl]quinolinium Tetrafluoroborate](/img/structure/B13407212.png)

